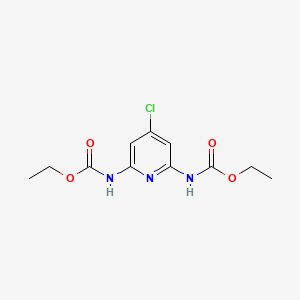
4-anilinoquinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone and quinazoline derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The 4-anilinoquinazoline-2(1H)-thione is a derivative of these compounds.
Synthesis Analysis
Quinazolinones and quinazolines can be synthesized through various methods. For instance, 2-Amino-N′-arylbenzamidines react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig’s base to give in one step 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles .Chemical Reactions Analysis
Quinazolinones and quinazolines can undergo various chemical reactions. For instance, 2-Amino-N′-arylbenzamidines react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to give in one step 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles .Scientific Research Applications
Anticancer Activity
4-Anilinoquinazoline derivatives have been found to have promising anticancer activity . They are used in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These compounds have shown promising anticancer activity in vitro .
Anti-Inflammatory Activity
Quinazolinone and quinazoline derivatives, including 4-anilinoquinazoline-2(1H)-thione, have been found to have anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation .
Antifungal Activity
These compounds have also been found to have antifungal properties . They can be used in the treatment of fungal infections .
Antimicrobial Activity
4-Anilinoquinazoline-2(1H)-thione has been found to have antimicrobial properties . It can be used in the treatment of various bacterial infections .
Anticonvulsant Activity
Quinazolinone and quinazoline derivatives have been found to have anticonvulsant properties . They can be used in the treatment of conditions characterized by seizures .
Antimalarial Activity
These compounds have also been found to have antimalarial properties . They can be used in the treatment of malaria .
Anti-HIV Activity
Quinazolinone and quinazoline derivatives have been found to have anti-HIV properties . They can be used in the treatment of HIV .
Anti-Analgesic Activity
These compounds have also been found to have anti-analgesic properties . They can be used in the treatment of pain .
Mechanism of Action
Future Directions
Quinazolinones and quinazolines have received significant attention due to their wide and distinct biopharmaceutical activities. Future investigation of quinazolinone structure could give some more hopeful results in the field of medicinal chemistry . This study provides insights for developing hypoxia-activated kinase inhibitors .
properties
IUPAC Name |
4-anilino-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c18-14-16-12-9-5-4-8-11(12)13(17-14)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSBRLSQMUINQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357738 |
Source


|
| Record name | 4-Anilinoquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilinoquinazoline-2(1H)-thione | |
CAS RN |
35696-83-4 |
Source


|
| Record name | NSC75189 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Anilinoquinazoline-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)
![7-Methyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1347601.png)










